MFCD02968675
Overview
Description
MFCD02968675 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Preparation Methods
The synthesis of MFCD02968675 involves several steps, including the selection of appropriate starting materials and reaction conditions. The synthetic routes typically involve:
Selection of Starting Materials: The choice of starting materials is crucial for the successful synthesis of this compound. Common starting materials include specific organic compounds that can undergo transformation into the desired product.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a significant role in the synthesis. These conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality.
Chemical Reactions Analysis
MFCD02968675 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific conditions and reagents used.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. These reactions are typically carried out using reagents like halogens or nucleophiles.
Other Reactions: this compound can also participate in addition, elimination, and rearrangement reactions, depending on the reaction conditions and the presence of specific catalysts.
Scientific Research Applications
MFCD02968675 has a wide range of applications in scientific research, including:
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its reactivity and stability make it a valuable tool for creating complex molecules.
Biology: In biological research, this compound is used to study cellular processes and biochemical pathways. It can act as a probe or marker in various assays.
Medicine: In the medical field, this compound is investigated for its potential therapeutic properties. It may be used in drug development and as a diagnostic agent.
Industry: Industrial applications of this compound include its use in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of MFCD02968675 involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
MFCD02968675 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,2-Cyclohexane dicarboxylic acid diisononyl ester and other organic molecules with similar structures.
Uniqueness: The unique properties of this compound, such as its stability and reactivity, make it distinct from other compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields set it apart from similar molecules.
Properties
IUPAC Name |
ethyl 6,8-dichloro-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2N3O3/c1-2-26-18(24)14-11-22-17-13(9-12(19)10-15(17)20)16(14)21-3-4-23-5-7-25-8-6-23/h9-11H,2-8H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMISSRXIPDRTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NCCN3CCOCC3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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